2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid
Description
2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid is an organic compound with a unique molecular structure that includes a fluorine atom, a formyl group, and a thiophene ring attached to a benzoic acid core
Properties
IUPAC Name |
2-fluoro-4-(5-formylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-10-5-7(1-3-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPTVBSDTCAZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689505 | |
| Record name | 2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-26-8 | |
| Record name | 2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and 2-fluorobenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst such as Xphos-Pd-G2 and a boronic acid derivative like bis(pinacolato)diboron.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium phosphate (K3PO4·7H2O) under inert atmosphere conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 2-Fluoro-4-(5-carboxythiophen-2-yl)benzoic acid.
Reduction: 2-Fluoro-4-(5-hydroxymethylthiophen-2-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of organic electronic materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways related to its structural components.
Comparison with Similar Compounds
5-Formyl-2-thiopheneboronic acid: Shares the thiophene and formyl groups but lacks the fluorine atom and benzoic acid core.
2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Contains a fluorine atom and benzoic acid core but has a tetrazole ring instead of a thiophene ring.
Uniqueness: 2-Fluoro-4-(5-formylthiophen-2-yl)benzoic acid is unique due to the combination of its fluorine atom, formyl group, and thiophene ring attached to a benzoic acid core
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